2-Methyl-3-oxo-3-(oxolan-3-yl)propanal

Description

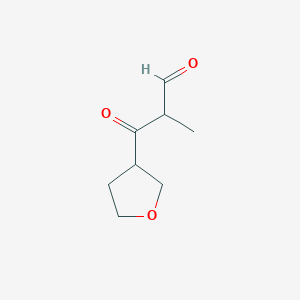

2-Methyl-3-oxo-3-(oxolan-3-yl)propanal is a branched aldehyde characterized by a propanal backbone (CH₃-CHO) modified at the C3 position with both a ketone (oxo) group and a tetrahydrofuran (oxolan-3-yl) substituent. This structure confers unique physicochemical properties, including enhanced steric hindrance and polarity due to the oxygen-rich oxolan ring.

Properties

Molecular Formula |

C8H12O3 |

|---|---|

Molecular Weight |

156.18 g/mol |

IUPAC Name |

2-methyl-3-oxo-3-(oxolan-3-yl)propanal |

InChI |

InChI=1S/C8H12O3/c1-6(4-9)8(10)7-2-3-11-5-7/h4,6-7H,2-3,5H2,1H3 |

InChI Key |

VFIXBUDHTYRKJD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C=O)C(=O)C1CCOC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Propanal (CH₃CH₂CHO)

- Volatility and Atmospheric Behavior : Propanal exhibits rapid atmospheric variability due to its high volatility and reactivity. In contrast, 2-methyl-3-oxo-3-(oxolan-3-yl)propanal’s bulky oxolan substituent likely reduces volatility, prolonging its atmospheric residence time .

- Analytical Detection: Propanal is distinguishable via gas chromatography (GC-EIMS) and proton-transfer-reaction mass spectrometry (PTR-MS), with a correlation coefficient $ R^2 = 0.978 $ when compared to NO⁺ToF-CIMS . The oxolan group in the target compound may alter retention indices, requiring specialized chromatographic methods.

2-Methylpropanal ((CH₃)₂CHCHO)

- Aroma Profile: 2-Methylpropanal contributes significantly to the aroma of stored smoked cheeses, with discriminant values >0.990 in PCA analysis. The oxolan ring in this compound could introduce fruity or ether-like notes, though its higher molecular weight (Table 1) may limit vapor-phase detection in food matrices .

- Reactivity : The methyl group in 2-methylpropanal enhances steric effects, slowing oxidation. The oxolan substituent in the target compound may further hinder nucleophilic attacks at the carbonyl group.

Oxygenated Derivatives of Methylpropanoate

- The oxolan ring in this compound may disrupt this adsorption due to steric or electronic effects, reducing catalytic activity .

Data Tables

Table 1: Comparative Properties of this compound and Analogs

*Estimated values based on structural analogs.

Research Findings and Implications

- Atmospheric Chemistry : The oxolan ring may reduce photodegradation rates compared to propanal, increasing environmental persistence. However, this requires validation via chamber studies .

- Food Science : While 2-methylpropanal is a key aroma compound in cheeses, the target compound’s polar ether group could enhance solubility in lipid-rich matrices, altering flavor release kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.